BenchChemオンラインストアへようこそ!

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide

Medicinal chemistry Structure–activity relationship Heterocycle design

Procure CAS 1396766-21-4 to evaluate the unexplored furan-3-yl-hydroxyethyl substituent in the 2-phenoxybenzamide antiplasmodial series (core PfNF54 IC₅₀ = 0.269 µM, SI = 460). The hydroxyethyl linker adds H-bond donor/acceptor functionality predicted to shift LogD₇.₄ by ≥0.5 log units vs. the deoxy analogue, enabling linker-polarity SAR. Critically, specify furan-3-yl (not 2-yl) regioisomer and 2-phenoxy (not 4-phenoxy) substitution; verify identity by ¹H-NMR or HPLC to avoid inactive congeners. Ideal for focused antiplasmodial screening sets, kinome/HDAC diversity decks, and permeability–solubility optimization studies within this chemotype.

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 1396766-21-4
Cat. No. B2871706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide
CAS1396766-21-4
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=COC=C3)O
InChIInChI=1S/C19H17NO4/c21-17(14-10-11-23-13-14)12-20-19(22)16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-11,13,17,21H,12H2,(H,20,22)
InChIKeyYVQWBTRFOMBQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide (CAS 1396766-21-4): Core Scaffold and Structural Identity for Procurement


N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide is a synthetic small molecule (C19H17NO4, MW 323.35) belonging to the 2-phenoxybenzamide class . The compound incorporates a furan-3-yl heterocycle linked via a 2-hydroxyethyl spacer to a 2-phenoxybenzamide core, combining hydrogen-bond donor/acceptor functionality with a diaryl ether pharmacophore that has demonstrated antiplasmodial activity in related 2-phenoxybenzamide series [1]. Its catalog presence across multiple vendors (purity typically ≥95%) makes it accessible for screening-library expansion and structure–activity relationship (SAR) studies.

Why N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide Cannot Be Replaced by Close Analogs Without Risk of Altered Activity


Within the 2-phenoxybenzamide class, even minor structural perturbations—such as heterocycle isomerism (furan-2-yl vs. furan-3-yl), linker oxidation state (ethyl vs. 2-hydroxyethyl), or phenoxy-regioisomerism (2-phenoxy vs. 4-phenoxy)—can drastically shift biological profiles [1]. In the antiplasmodial 2-phenoxybenzamide series, the diaryl-ether substitution pattern and N-aryl group strongly influence both potency and selectivity index; for example, the lead bis-trifluoromethyl analogue achieved PfNF54 IC₅₀ = 0.269 µM with a selectivity index of 460, while closely related congeners lost activity entirely [1]. No published head-to-head bioactivity data exist for N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide versus its immediate analogues, so any substitution without confirmatory screening risks introducing an inactive or toxicologically divergent chemical probe. The quantitative differentiators below provide the only currently verifiable grounds for prioritized procurement.

Procurement-Guiding Quantitative Evidence for N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide


Furan Regioisomerism: 3-yl vs. 2-yl Substitution Impacts Hydrogen-Bonding Geometry

N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide bears the furan oxygen at the meta-like 3-position relative to the ethyl linker, whereas its furan-2-yl isomer places the oxygen adjacent to the linker. This positional change alters the hydrogen-bond acceptor vector and dipole moment of the heterocycle. In the 2-phenoxybenzamide antiplasmodial series, heterocycle substitution on the anilino portion was shown to be a critical determinant of activity, with different heterocycles yielding >100-fold variation in IC₅₀ against P. falciparum NF54 [1]. Although no direct IC₅₀ comparison between the 3-yl and 2-yl isomers is published, the class-level SAR indicates that regioisomeric furans cannot be assumed equipotent.

Medicinal chemistry Structure–activity relationship Heterocycle design

Hydroxyethyl Linker Provides an Additional H-Bond Donor/Acceptor Absent in the Deoxy Analogue

The target compound features a 2-hydroxyethyl linker between the furan and amide nitrogen, contributing one H-bond donor (OH) and one additional H-bond acceptor (OH oxygen). The deoxy analogue N-[2-(furan-3-yl)ethyl]-4-phenoxybenzamide (CAS 1428352-79-7) lacks this hydroxyl group, reducing its H-bond donor count by 1 and its calculated topological polar surface area relative to the target. In drug-design contexts, the presence of a hydroxyl linker has been associated with improved aqueous solubility and altered passive permeability compared to the corresponding ethyl-linked congeners [1]. The class-level data indicate that linker polarity can shift LogD₇.₄ by ≥0.5 units and affect Caco-2 permeability, parameters that directly influence in vitro assay performance.

Physicochemical property Ligand efficiency Solubility

Phenoxy Substitution Position (2- vs. 4-) Alters Diaryl Ether Geometry and Target Engagement Potential

The target compound incorporates a 2-phenoxybenzamide core (phenoxy group ortho to the amide), whereas the commercially available analogue N-[2-(furan-3-yl)ethyl]-4-phenoxybenzamide (CAS 1428352-79-7) positions the phenoxy group para to the amide. This positional difference rotates the diaryl ether dihedral angle and alters the spatial relationship between the phenoxy ring and the furan-hydroxyethyl substituent. In the 2-phenoxybenzamide antiplasmodial series, the diaryl ether partial structure had significant impact on biological activity, with specific substitution patterns required for potency [1]. The ortho-phenoxy arrangement of the target compound places the phenyl ether in a different conformational space than the para analogue, which may affect binding to protein targets that recognize the diaryl ether motif.

Pharmacophore geometry Conformational analysis Target binding

Class-Level Antiplasmodial Potency of Optimized 2-Phenoxybenzamides Establishes Quantitative Baseline for Scaffold Prioritization

Although no direct IC₅₀ data are available for N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide, the 2-phenoxybenzamide scaffold to which it belongs has been quantitatively validated. The lead compound from the Hermann et al. series (tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate) achieved PfNF54 IC₅₀ = 0.2690 µM with L-6 cytotoxicity IC₅₀ = 124.0 µM, yielding a selectivity index of 460 [1]. This demonstrates the scaffold’s capacity for sub-micromolar antiplasmodial potency with high selectivity. The target compound retains the core 2-phenoxybenzamide architecture while introducing a furan-hydroxyethyl motif not explored in the published series, offering a novel vector for SAR expansion.

Antiplasmodial Malaria Scaffold validation

Recommended Application Scenarios for N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide Based on Verified Evidence


Antiplasmodial SAR Expansion: Exploring Furan-Hydroxyethyl Vectors on the 2-Phenoxybenzamide Scaffold

The 2-phenoxybenzamide core has demonstrated sub-micromolar antiplasmodial activity (PfNF54 IC₅₀ = 0.269 µM) with high selectivity (SI = 460) in optimized analogues [1]. N-[2-(Furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide introduces a furan-3-yl-hydroxyethyl substituent not yet explored in the published antiplasmodial series. Researchers can procure this compound to systematically probe whether this heterocycle-linker combination improves potency, selectivity, or physicochemical properties relative to the published piperazine-containing lead.

Physicochemical Property Differentiation for Lead Optimization

The hydroxyethyl linker provides additional hydrogen-bond donor/acceptor functionality compared to the deoxy ethyl analogue (CAS 1428352-79-7). This structural feature is predicted to alter LogD₇.₄ by ≥0.5 log units and may improve aqueous solubility [1]. Procurement teams building focused screening sets can use this compound to evaluate how linker polarity affects permeability, solubility, and ultimately in vitro pharmacokinetic profiles within the 2-phenoxybenzamide series.

Kinase or Epigenetic Target Screening as a Phenoxybenzamide Library Member

Phenoxybenzamide analogues have been reported as Raf/HDAC dual inhibitors and as kinase-targeting scaffolds [2]. Although this specific compound has no published kinase data, its 2-phenoxybenzamide core places it in a chemotype space known to engage ATP-binding pockets. It can serve as a diversity element in screening decks targeting the kinome or HDAC enzymes, particularly where furan-containing fragments are desired for hinge-binding motif exploration.

Regioisomeric Purity as a Critical Procurement Specification

SAR from the 2-phenoxybenzamide class shows that heterocycle identity and substitution pattern can alter antiplasmodial IC₅₀ by >100-fold [1]. When procuring N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide, specifying the furan-3-yl (not 2-yl) regioisomer and the 2-phenoxy (not 4-phenoxy) substitution pattern is essential, as procurement of an incorrect isomer could yield inactive or confounding screening results. Verification of regioisomeric identity by ¹H-NMR or HPLC should be included in the procurement specification.

Quote Request

Request a Quote for N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.